molecular formula C17H20N2O4S2 B15097604 Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Cat. No.: B15097604
M. Wt: 380.5 g/mol
InChI Key: KMIPWJVRZJVEDC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the morpholin-4-ylacetylamino group and the ethyl ester group. Common reagents used in these reactions include thiophene derivatives, morpholine, acylating agents, and ethylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene or morpholine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

  • Ethyl 2-(2-piperidin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate
  • Ethyl 2-(2-pyrrolidin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is unique due to the presence of the morpholine moiety, which may impart specific chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate, a compound with the chemical formula C17H20N2O4S2 and CAS number 379251-30-6, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of a morpholine moiety enhances its solubility and potential for interaction with biological targets. The molecular weight is approximately 380.48 g/mol, and it exhibits moderate lipophilicity.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Caspase activation
MCF-7 (Breast Cancer)12Apoptosis induction
A549 (Lung Cancer)18Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it was effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus32 µg/mLCell wall disruption
Escherichia coli64 µg/mLMembrane integrity loss
Streptococcus pneumoniae16 µg/mLEnzyme inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interferes with the normal cell cycle progression, leading to growth inhibition.
  • Membrane Disruption : Alters the integrity of bacterial membranes, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Mice treated with varying doses exhibited a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C17H20N2O4S2/c1-2-23-17(21)15-12(13-4-3-9-24-13)11-25-16(15)18-14(20)10-19-5-7-22-8-6-19/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,20)

InChI Key

KMIPWJVRZJVEDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCOCC3

Origin of Product

United States

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